molecular formula C9H9BrClNO B3181034 N-(3-bromophenyl)-3-chloropropanamide CAS No. 519016-88-7

N-(3-bromophenyl)-3-chloropropanamide

Cat. No. B3181034
CAS RN: 519016-88-7
M. Wt: 262.53 g/mol
InChI Key: GRZZMEMLBNAVKP-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)-3-chloropropanamide” is likely to be a solid compound at room temperature, given the presence of the amide functional group. It contains a bromophenyl group, a chloropropane group, and an amide group .


Synthesis Analysis

The synthesis of such a compound could potentially involve the reaction of 3-bromophenylamine with 3-chloropropanoyl chloride, in a process similar to amide bond formation .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a three-carbon chain (propane) with a chlorine atom attached to one end and an amide group attached to the other. The nitrogen in the amide group would be bonded to a phenyl ring with a bromine atom at the 3-position .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution. The amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors such as its molecular structure and the nature of its functional groups. For instance, it would likely have a relatively high melting point due to the presence of the amide group .

Scientific Research Applications

Antifungal Properties

N-(3-bromophenyl)-3-chloropropanamide and its derivatives demonstrate significant biological activities, particularly in the realm of antifungal properties. Studies have shown that certain halogenated phenyl derivatives, closely related to this compound, exhibit broad-spectrum in vitro activity against yeasts and molds, including potent effects against Aspergillus spp. and fluconazole-resistant yeast isolates like Candida glabrata and Saccharomyces cerevisiae (Buchta et al., 2004).

Antimicrobial Applications

Several compounds structurally related to this compound have been synthesized with noteworthy antimicrobial properties. For instance, various 2-chloro(bromo, thiocyanato)-1-aryl-2-methyl-3-chloropropanes have been evaluated for their antimicrobial effectiveness. In these studies, compounds with halogenated phenyl groups showed significant activity against microbial strains (Gorbovoi et al., 2008).

Anticancer Potential

Research has also explored the potential anticancer applications of compounds similar to this compound. For example, the study of synthetic coumarin derivatives, including 3-bromophenyl and 3-chlorophenyl derivatives, revealed significant antiinvasive and antimigrative properties in cancer cells. These findings suggest that similar compounds could serve as new leads in anticancer drug development (Kempen et al., 2003).

Synthesis and Reactivity Studies

The reactivity and synthesis of compounds like this compound have been a subject of interest in chemical research. Studies have investigated the deprotonation reactions of similar compounds, revealing potential pathways for synthesizing β-lactams and acrylanilides, both of which have significant biological activities (Pandolfi et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it were used as a drug, it might interact with biological targets via the phenyl ring or the amide group .

Safety and Hazards

As with any chemical compound, “N-(3-bromophenyl)-3-chloropropanamide” should be handled with care. It could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

Future research could explore the potential applications of “N-(3-bromophenyl)-3-chloropropanamide”. For instance, it could be studied for its potential use in the synthesis of other compounds, or for its potential biological activity .

properties

IUPAC Name

N-(3-bromophenyl)-3-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZZMEMLBNAVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287701
Record name N-(3-Bromophenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

519016-88-7
Record name N-(3-Bromophenyl)-3-chloropropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519016-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromophenyl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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